

Application Notes and Protocols: (R)-INCB054329 and PARP Inhibitor Combination Therapy

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Compound of Interest

Compound Name: (R)-INCB054329

Cat. No.: B608088

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These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining the BET (Bromodomain and Extra-Terminal domain) inhibitor, **(R)-INCB054329**, with PARP (Poly ADP-ribose polymerase) inhibitors. This combination therapy has demonstrated synergistic anti-tumor activity in various cancer models, particularly in homologous recombination (HR)-proficient ovarian cancer and cholangiocarcinoma.

Introduction

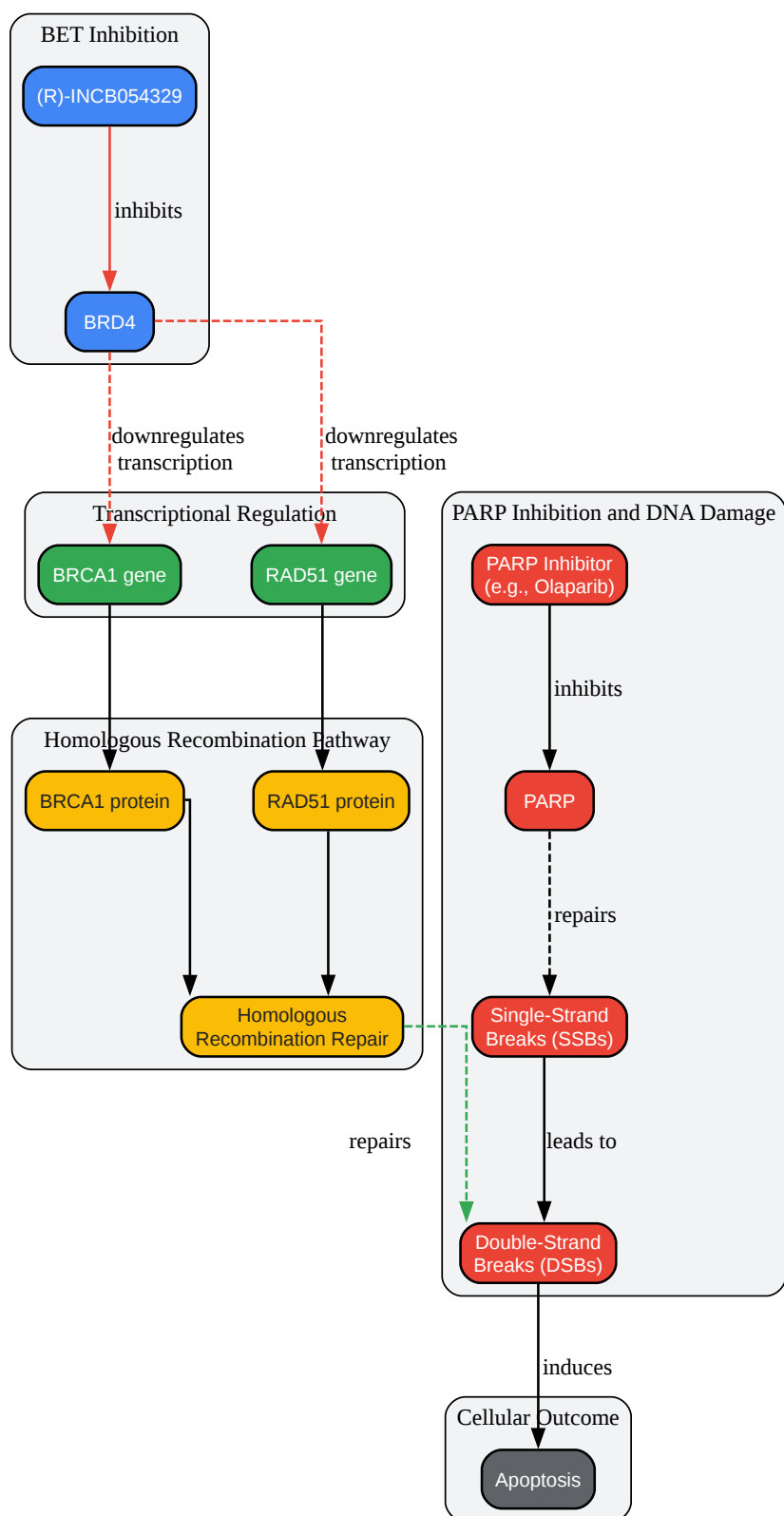
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical efficacy in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. However, their efficacy in HR-proficient tumors is limited. A promising strategy to broaden the applicability of PARP inhibitors is to induce a state of "BRCAness" or HR deficiency in these cancers.

(R)-INCB054329 is a potent and selective inhibitor of the BET family of proteins, which are epigenetic readers that play a crucial role in transcriptional regulation. Inhibition of BET proteins, particularly BRD4, has been shown to downregulate the expression of key HR pathway genes, including BRCA1 and RAD51.^{[1][2][3][4]} This transcriptional repression of the HR machinery sensitizes cancer cells to PARP inhibitors, leading to synthetic lethality. The combination of **(R)-INCB054329** and a PARP inhibitor, such as olaparib or rucaparib, has been

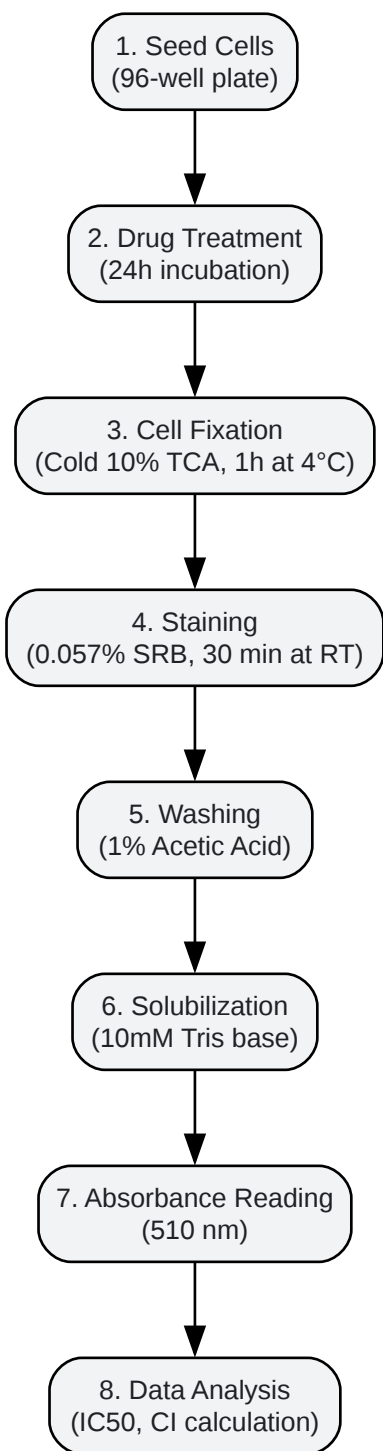
shown to synergistically increase DNA damage and apoptosis in cancer cells, and inhibit tumor growth in vivo.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Signaling Pathway and Mechanism of Action

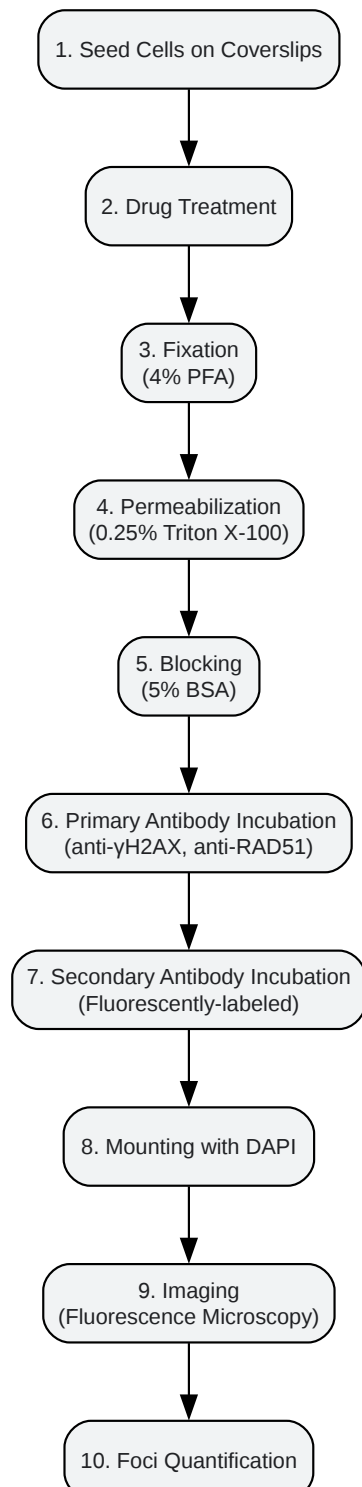
The synergistic interaction between **(R)-INCB054329** and PARP inhibitors is primarily driven by the BET inhibitor's ability to suppress the HR DNA repair pathway.



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- To cite this document: BenchChem. [Application Notes and Protocols: (R)-INCB054329 and PARP Inhibitor Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608088#r-incb054329-and-parp-inhibitor-combination-therapy]

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